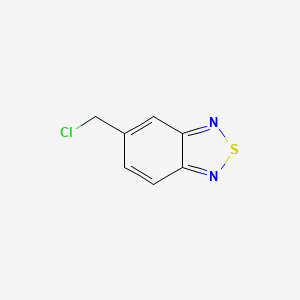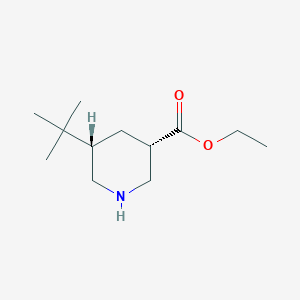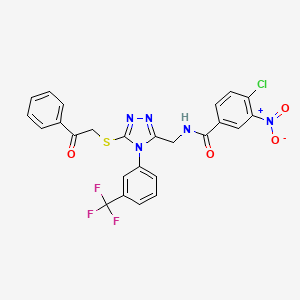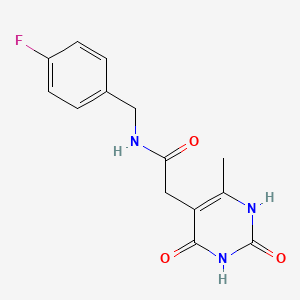
2,1,3-ベンゾチアジアゾール, 5-(クロロメチル)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals. The presence of a chloromethyl group at the 5-position of the benzothiadiazole ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis.
科学的研究の応用
5-(Chloromethyl)-2,1,3-benzothiadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2,1,3-benzothiadiazole typically involves the chloromethylation of 2,1,3-benzothiadiazole. One common method is the reaction of 2,1,3-benzothiadiazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of 5-(chloromethyl)-2,1,3-benzothiadiazole can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the benzothiadiazole ring can lead to the formation of dihydrobenzothiadiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzothiadiazoles with various functional groups.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydrobenzothiadiazoles.
作用機序
The mechanism of action of 5-(chloromethyl)-2,1,3-benzothiadiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects. The compound may also interfere with specific biochemical pathways, contributing to its therapeutic properties.
類似化合物との比較
Similar Compounds
- 5-(Hydroxymethyl)-2,1,3-benzothiadiazole
- 5-(Methyl)-2,1,3-benzothiadiazole
- 5-(Aminomethyl)-2,1,3-benzothiadiazole
Uniqueness
5-(Chloromethyl)-2,1,3-benzothiadiazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities further distinguish it from other benzothiadiazole derivatives.
特性
IUPAC Name |
5-(chloromethyl)-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMPERTAADHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2593936.png)
![N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2593937.png)
![2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B2593938.png)

![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2593942.png)
![N-(3-methoxyphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide](/img/structure/B2593943.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,6-dichlorophenyl)amino)formamide](/img/structure/B2593946.png)
![7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2593947.png)
![3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2593949.png)
![2-bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2593952.png)
![2-[(2,4-Difluorophenyl)methyl]-3-methylsulfanylpropanoic acid](/img/structure/B2593955.png)
![N-[[3-Methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2593957.png)

